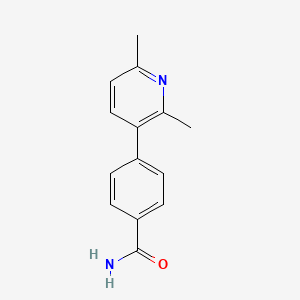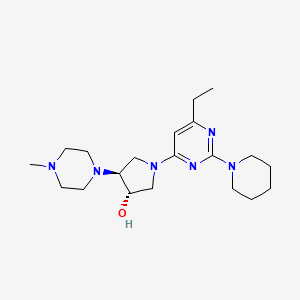![molecular formula C18H24N2O3 B3814586 N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3814586.png)
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide
Overview
Description
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'OPC-31260' and is a synthetic derivative of the natural product FR-901228. OPC-31260 has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
The mechanism of action of OPC-31260 involves the inhibition of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, OPC-31260 can induce changes in gene expression that lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the inhibition of HDACs can lead to increased acetylation of histones, which can alter chromatin structure and gene expression.
Biochemical and physiological effects:
Studies have shown that OPC-31260 can induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, OPC-31260 has been found to reduce inflammation in the brain by inhibiting the production of pro-inflammatory cytokines. In immunology, OPC-31260 has been shown to modulate the immune response by reducing the production of inflammatory cytokines and promoting the differentiation of regulatory T cells.
Advantages and Limitations for Lab Experiments
OPC-31260 has several advantages for use in lab experiments, including its potent anti-tumor activity and ability to induce changes in gene expression. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Future Directions
There are several future directions for research on OPC-31260, including its potential applications in combination therapies for cancer treatment. Additionally, further studies are needed to explore its effects on different types of cancer and its potential to modulate the immune response in autoimmune diseases. Finally, research is needed to optimize dosing and minimize potential toxicity.
Scientific Research Applications
OPC-31260 has been studied for its potential applications in various fields, including cancer research, neurobiology, and immunology. Studies have shown that OPC-31260 exhibits potent anti-tumor activity by inducing apoptosis in cancer cells. Additionally, OPC-31260 has been found to have neuroprotective effects and can reduce inflammation in the brain. In immunology, OPC-31260 has been studied for its potential to modulate the immune response and reduce inflammation in autoimmune diseases.
properties
IUPAC Name |
N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17-12-16(19-18(22)15-7-10-23-11-8-15)13-20(17)9-6-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAULLNDFQSOPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2CC(=O)N(C2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(methylthio)-5-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)pyrimidine](/img/structure/B3814514.png)
![8-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3814520.png)
![methyl (2S,4S)-1-methyl-4-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B3814527.png)
![N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3814530.png)
![2-{3-methyl-4-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)methyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B3814535.png)
![1-{2-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-2-oxoethyl}-1,2-dihydropyridazine-3,6-dione](/img/structure/B3814536.png)
![2-chloro-4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3814546.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B3814554.png)
![1'-isopropyl-3-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)carbonyl]-1,4'-bipiperidine](/img/structure/B3814562.png)

![N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3814581.png)
![1-(2-furylmethyl)-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]piperidine-4-carboxamide](/img/structure/B3814585.png)

